(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Overview
Description
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-b]pyrazine derivative with isobutylamine, followed by oxidation to introduce the dioxide functionality . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form higher oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .
Scientific Research Applications
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(4aR,7aS)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride: Similar structure but with a benzyl group instead of an isobutyl group.
(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness
The uniqueness of (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride lies in its specific isobutyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain biological targets or improve its stability under specific conditions .
Properties
IUPAC Name |
(4aS,7aR)-4-(2-methylpropyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.2ClH/c1-8(2)5-12-4-3-11-9-6-15(13,14)7-10(9)12;;/h8-11H,3-7H2,1-2H3;2*1H/t9-,10+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGCOPBVYFLRKC-JXGSBULDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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